molecular formula C22H17FN2S2 B14259808 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine CAS No. 365428-77-9

4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine

Cat. No.: B14259808
CAS No.: 365428-77-9
M. Wt: 392.5 g/mol
InChI Key: IOGVKGUDYOJDAU-UHFFFAOYSA-N
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Description

4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a methylsulfanylphenyl group, a thiazolyl group, and a methylpyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the fluorophenyl and methylsulfanylphenyl groups. The final step involves the attachment of the methylpyridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The fluorophenyl group can be reduced to a phenyl group.

    Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine
  • 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-ethylpyridine
  • 4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-propylpyridine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to its analogs, the presence of the methyl group in the pyridine ring may influence its reactivity, solubility, and interaction with biological targets.

Properties

CAS No.

365428-77-9

Molecular Formula

C22H17FN2S2

Molecular Weight

392.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-5-(2-methylpyridin-4-yl)-2-(4-methylsulfanylphenyl)-1,3-thiazole

InChI

InChI=1S/C22H17FN2S2/c1-14-13-17(11-12-24-14)21-20(15-3-7-18(23)8-4-15)25-22(27-21)16-5-9-19(26-2)10-6-16/h3-13H,1-2H3

InChI Key

IOGVKGUDYOJDAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C2=C(N=C(S2)C3=CC=C(C=C3)SC)C4=CC=C(C=C4)F

Origin of Product

United States

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